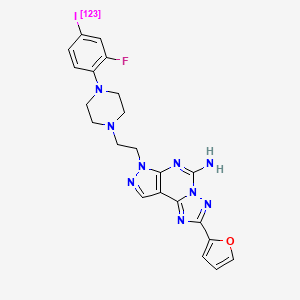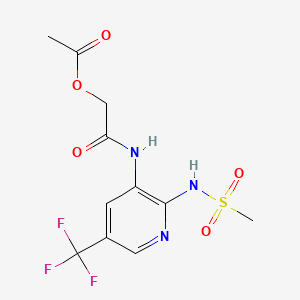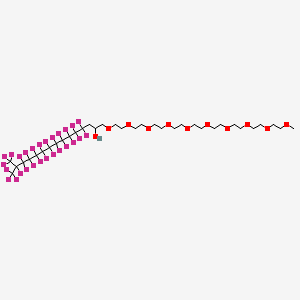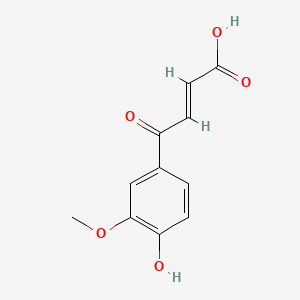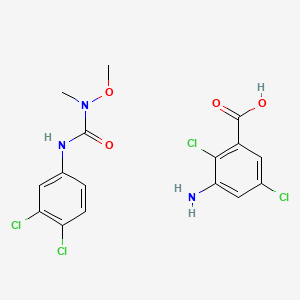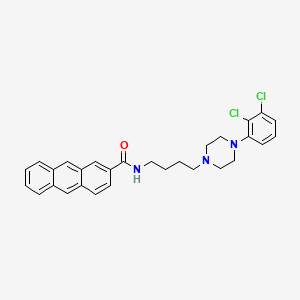
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide is a complex organic compound known for its significant role in medicinal chemistry. This compound is particularly noted for its interaction with dopamine receptors, making it a valuable subject in the study of neurological and psychological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts such as sodium borohydride and aluminum trichloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their pharmacological properties.
Applications De Recherche Scientifique
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide has several scientific research applications:
Chemistry: Used as a ligand in the study of receptor binding and selectivity.
Biology: Investigated for its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug testing.
Mécanisme D'action
The compound primarily exerts its effects by binding to dopamine receptors, particularly the D3 receptor . This interaction modulates the activity of dopamine, a crucial neurotransmitter in the brain. The binding affinity and selectivity for the D3 receptor make it a promising candidate for treating disorders related to dopamine dysregulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
NGB 2904: Another D3 receptor antagonist with a similar structure but different functional groups.
CJB 090: A partial agonist at the D3 receptor, differing in its binding affinity and pharmacological profile.
Uniqueness
N-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butyl)-2-anthracenecarboxamide is unique due to its high selectivity for the D3 receptor and its potential therapeutic applications in treating dopamine-related disorders. Its structural complexity and specific binding properties distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest in medicinal chemistry. Its synthesis, chemical reactions, and applications in scientific research highlight its potential as a therapeutic agent. Understanding its mechanism of action and comparing it with similar compounds further underscores its uniqueness and importance in the field.
Propriétés
Numéro CAS |
197242-80-1 |
|---|---|
Formule moléculaire |
C29H29Cl2N3O |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]anthracene-2-carboxamide |
InChI |
InChI=1S/C29H29Cl2N3O/c30-26-8-5-9-27(28(26)31)34-16-14-33(15-17-34)13-4-3-12-32-29(35)24-11-10-23-18-21-6-1-2-7-22(21)19-25(23)20-24/h1-2,5-11,18-20H,3-4,12-17H2,(H,32,35) |
Clé InChI |
ZITQUAHPZJHCJH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2)C5=C(C(=CC=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


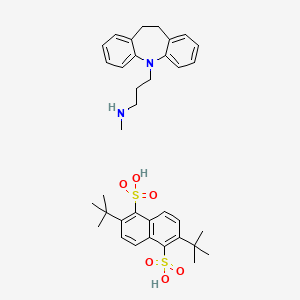


![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)

